Methyl 7-methylnaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol. It is a derivative of naphthalene, featuring a methoxy group (-OCH₃) attached to the second carbon of the naphthalene ring and a methyl group (-CH₃) attached to the seventh carbon. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with methanol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), reacts with naphthalene-2-carboxylic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form naphthalene-2,7-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to a hydroxyl group, resulting in the formation of naphthalene-2,7-diol.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Naphthalene-2,7-dicarboxylic acid (from oxidation)
Naphthalene-2,7-diol (from reduction)
Various halogenated derivatives (from substitution)
Wissenschaftliche Forschungsanwendungen
Methyl 7-methylnaphthalene-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in studies related to the metabolism and biodegradation of polycyclic aromatic hydrocarbons (PAHs).
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
Methyl 7-methylnaphthalene-2-carboxylate is similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and methylnaphthalene. its unique structural features, such as the presence of both a methoxy and a methyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-carboxylic acid
Methylnaphthalene
Naphthalene-2,7-diol
Naphthalene-2,7-dicarboxylic acid
Eigenschaften
CAS-Nummer |
5043-18-5 |
---|---|
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 7-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-3-4-10-5-6-11(13(14)15-2)8-12(10)7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
VAAJYUAZEXJOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.